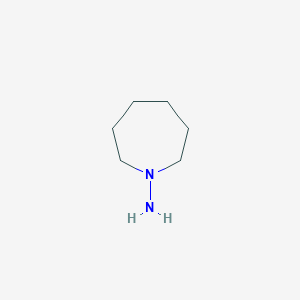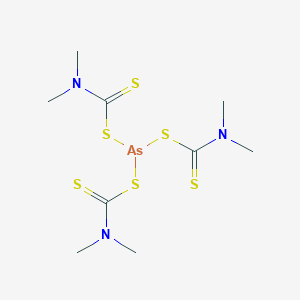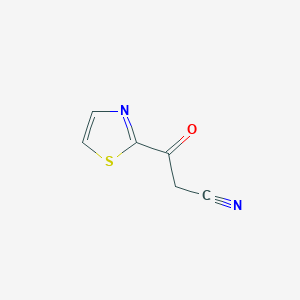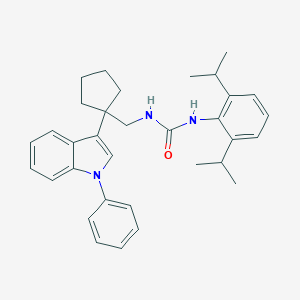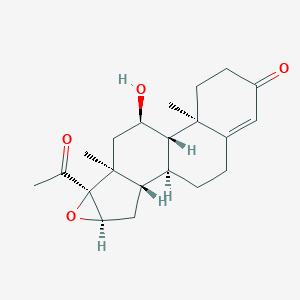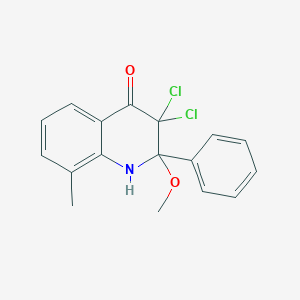![molecular formula C10H14N6O6S B121850 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate CAS No. 25030-31-3](/img/structure/B121850.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate”, also known as 5-AP-DHOxS, is an organic compound composed of sulfur, nitrogen, and oxygen atoms . It is an important building block in the synthesis of a variety of compounds, such as antibiotics, hormones, and other drugs.
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . The compound has a molecular formula of C10H14N6O6S .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H14N6O6S and is composed of sulfur, nitrogen, and oxygen atoms . More detailed physical and chemical properties may be found in specialized chemical databases or literature.Applications De Recherche Scientifique
Synthesis of Purine Derivatives
Purine derivatives have been synthesized through multi-step sequences, involving the formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination. These processes were followed by coupling with chloropurine to produce guanine and 2-aminopurine compounds (Kim, Lee, & Kim, 2000).
Formation of “Reversed” Nucleosides
The synthesis of methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside and its use as an intermediate in the preparation of kinetin analogs and 1-substituted adenine demonstrates the significance of purine derivatives in forming complex biochemical structures (Leonard & Carraway, 1966).
Role in Photosensitized Oxidation
N-(9-methylpurin-6-yl)pyridinium cations derived from purine bases play a role in the photosensitized oxidation of sulfur-containing amino acids, shedding light on the mechanistic aspects of sensitized photooxidation of thioethers (Marciniak, Hug, Rozwadowski, & Bobrowski, 1995).
Biological Applications
Anticancer Properties
A sulfamated purine analog named NSC750854 has demonstrated a distinct activity profile against cancer, unlike other anticancer purines. It shows substantial efficacy against pediatric solid tumor xenografts and is well tolerated in vivo (Smith et al., 2013).
Immunobiological Activity
Base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives have shown notable immunostimulatory and immunomodulatory potency, significantly enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).
Advanced Synthesis Techniques
Regioselective Sulfamoylation
The method of regioselective sulfamoylation of primary hydroxyl groups has facilitated the concise synthesis of small molecule inhibitors of sulfatases, marking a significant improvement over traditional methods and offering a range of derivatives for biological evaluation (Miller et al., 2015).
Propriétés
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLUJQJDPRUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947893 |
Source


|
| Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
CAS RN |
25030-31-3 |
Source


|
| Record name | EA 68 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

